[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol
Description
Properties
IUPAC Name |
[3-(5-chloropyridin-2-yl)-5-methyl-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-8(5-14)10(13-15-6)9-3-2-7(11)4-12-9/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICWAQBWQWWPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=NC=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal-Catalyzed 1,3-Dipolar Cycloaddition
The classical method to synthesize isoxazoles involves the (3 + 2) cycloaddition of nitrile oxides with alkynes:
- Catalysts: Copper(I), Ruthenium(II), and Palladium(0) complexes have been widely used to promote regioselective cycloaddition.
- Reaction Conditions: Typically conducted under reflux or microwave irradiation to improve yields and reduce reaction times.
- Mechanism: The reaction proceeds via a concerted pericyclic pathway, forming the isoxazole ring in a regioselective manner.
For example, the Pd-catalyzed Sonogashira coupling followed by in situ generation of nitrile oxides leads to functionalized isoxazoles in good yields.
Metal-Free Synthetic Routes
Due to concerns about metal toxicity, cost, and waste, metal-free methods have gained prominence:
- Microwave-Assisted Synthesis: Use of microwave irradiation accelerates the cycloaddition reaction between alkynes and nitrile oxides without metal catalysts.
- Solid-Phase Synthesis: Employing resin-supported intermediates to facilitate purification and enhance reaction efficiency.
- Green Chemistry Approaches: Use of environmentally benign solvents and reagents, avoiding toxic metals.
These methods yield 3,5-disubstituted isoxazoles with good chemo- and regioselectivity under mild conditions.
Functionalization to Methanol Group at Isoxazole 4-Position
The methanol group at the 4-position of the isoxazole ring is introduced by:
- Reduction of aldehyde or ketone precursors on the isoxazole ring.
- Direct substitution reactions on halogenated isoxazole intermediates.
- Use of hydroxymethylation reactions under controlled conditions.
Microwave-assisted reactions and selective reduction techniques are often employed to achieve high yields and purity.
Representative Synthetic Scheme (Summary)
Detailed Research Findings
Metal-Free Microwave-Assisted Synthesis: Use of microwave irradiation at 90-120 °C with hydroxylamine hydrochloride and DMF/i-PrOH solvents leads to efficient cyclization and formation of isoxazole rings with methanol substituents in 50–70% yields.
Solid-Phase Synthesis: Resin-supported synthesis using HMPA/DMF and DIPEA base under microwave irradiation provides excellent yields of polymer-bound intermediates, facilitating purification and scale-up.
Catalyst Effects: Use of copper catalysts improves regioselectivity and reaction rates but requires careful removal post-reaction to avoid contamination. Metal-free methods avoid these issues but may require optimized conditions for comparable yields.
Biological Relevance: The synthesized isoxazole derivatives, including those with pyridinyl substituents, have shown promising biological activities such as histone deacetylase inhibition, indicating the importance of efficient synthetic methods for drug discovery.
Notes on Reaction Optimization
- Use of bases such as DIPEA enhances coupling yields; however, stronger bases like DBU may reduce yields.
- Dry solvents and controlled microwave irradiation times are critical for maximizing product formation.
- Cleavage from solid supports requires anhydrous HF or equivalent reagents under controlled temperature to avoid degradation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group on the pyridine ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Anticancer Agents: The compound has shown potential as an anticancer agent by inducing apoptosis in tumor cells.
Antimicrobial Agents: It can be used to develop new antimicrobial agents due to its ability to disrupt bacterial cell walls.
Industry:
Agriculture: The compound can be used in the development of new pesticides and herbicides.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol involves its interaction with specific molecular targets. For instance, in cancer cells, it induces apoptosis by altering the expression of key genes involved in cell cycle regulation and apoptosis . The compound targets proteins such as cyclin D1 and transforming growth factor-β1, leading to the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares the target compound with key analogs, emphasizing structural variations, physicochemical properties, and inferred biological implications.
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Analogs
Physicochemical and Pharmacological Implications
Hydroxymethyl vs. This difference may influence solubility and metabolic stability, as hydroxyl groups are prone to phase II metabolism (e.g., glucuronidation), whereas methoxy groups resist oxidation.
Chloro-pyridine vs. Phenyl Substituents Replacing the target’s 5-chloro-pyridin-2-yl group with a phenyl ring (as in (5-Methyl-3-phenyl-4-isoxazolyl)methanol ) increases lipophilicity (logP) but reduces electronic effects.
Carboxylic Acid Derivatives
- Analogs like 5-[4-(chloromethyl)phenyl]-3-methylisoxazole-4-carboxylic acid introduce a carboxylic acid (-COOH) group, which ionizes at physiological pH, improving water solubility but limiting blood-brain barrier permeability. In contrast, the target’s hydroxyl group offers moderate polarity without ionization.
The dihydroisoxazole core (partially saturated) may increase conformational flexibility compared to the fully aromatic isoxazole in the target.
Biological Activity
Overview
[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features both pyridine and isoxazole rings, contributing to its unique pharmacological properties.
- Molecular Formula : C₁₀H₉ClN₂O₂
- Molecular Weight : 224.65 g/mol
- CAS Number : 1159252-17-1
The biological activity of this compound primarily involves its interaction with specific molecular targets in cancer cells. Research indicates that it may induce apoptosis by modulating the expression of genes associated with cell cycle regulation and apoptosis pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has shown selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, in vitro assays revealed that the compound effectively inhibited the growth of tumor cells with a significant selectivity index, indicating its promise as a targeted therapy .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human colorectal cancer cell lines. The compound demonstrated a 50% cytotoxic concentration (CC₅₀) significantly lower than that of standard chemotherapeutics like fluorouracil and cisplatin, suggesting superior efficacy and reduced side effects .
| Compound | CC₅₀ (µM) | Selectivity Index |
|---|---|---|
| This compound | 58.4 | 3 |
| Fluorouracil | 381.2 | <1 |
| Cisplatin | 47.2 | <1 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects against various bacterial and fungal strains. The compound exhibited notable antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 3.00 to 12.28 µmol/mL for the most active derivatives .
Antimicrobial Efficacy Table
| Microbial Strain | MIC (µmol/mL) | MBC (µmol/mL) |
|---|---|---|
| Staphylococcus aureus | 3.00 | 4.09 |
| Escherichia coli | 12.28 | 16.31 |
| Candida albicans | 1.88 | 3.52 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol, and how are intermediates characterized?
- Methodology : Synthesis typically involves (1) condensation of 5-chloro-2-pyridinecarboxaldehyde with hydroxylamine to form the isoxazole ring, followed by (2) esterification and reduction of the ester group to a hydroxymethyl moiety. Key intermediates are purified via recrystallization or column chromatography.
- Characterization : Intermediates are validated using -NMR (e.g., δ 2.43 ppm for methyl groups in isoxazole, δ 5.06 ppm for hydroxymethyl protons) and -NMR (e.g., δ 59.85 ppm for hydroxymethyl carbons). TLC (SiO, hexane:EtOAc 4:1) monitors reaction progress .
Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?
- Techniques :
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., distinguishing pyridinyl vs. isoxazolyl protons).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z = 489.15 for related dihydropyridine derivatives) .
- FTIR : Identifies functional groups (e.g., O-H stretch at ~3200 cm for hydroxymethyl) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized in multi-step reactions?
- Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction rates in condensation steps .
- Catalyst Selection : Ammonia or triethylamine in catalytic amounts improves cyclization efficiency .
- Temperature Control : Reflux conditions (70–80°C) minimize side reactions during isoxazole formation .
- Case Study : A 42.9% yield was achieved using benzene as a solvent and aqueous ammonia for the dihydropyridine intermediate .
Q. What strategies resolve contradictions in reported spectral data for isoxazole derivatives, such as unexpected -NMR splitting patterns?
- Approach :
- Variable-Temperature NMR : Resolves dynamic effects (e.g., hindered rotation in substituted pyridinyl groups).
- COSY/HSQC Experiments : Assigns coupling between protons and carbons, clarifying ambiguous peaks .
Q. How can computational modeling predict the biological activity of this compound?
- Methods :
- Docking Studies : Target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to assess binding affinity.
- QSAR Models : Correlate substituent effects (e.g., chloro vs. methyl groups) with antimicrobial activity .
- Validation : In vitro assays (MIC ≤ 2 µg/mL against S. aureus) validate predictions .
Q. What experimental designs are recommended for studying the stability of this compound under varying pH and temperature?
- Design :
- Factorial Design : Vary pH (2–10) and temperature (25–60°C) to assess degradation kinetics.
- Analytical Tools : HPLC-MS identifies degradation products (e.g., oxidation of hydroxymethyl to carboxylic acid) .
Methodological Challenges and Solutions
Q. How are regioselectivity issues addressed during the synthesis of substituted isoxazole derivatives?
- Solutions :
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to block reactive hydroxymethyl sites during functionalization .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation .
Q. What protocols mitigate batch-to-batch variability in this compound synthesis?
- Best Practices :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
